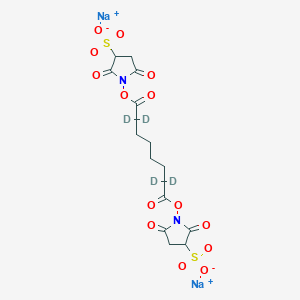
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide is an organic compound belonging to the class of alpha amino acid amides This compound is characterized by the presence of an amino group, a difluoropyrrolidinyl group, and an ethylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a difluorinated alkylamine.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with the difluoropyrrolidine intermediate.
Coupling with Benzamide: The final step involves coupling the amino-difluoropyrrolidine intermediate with an ethylbenzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The difluoropyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can lead to a variety of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases like diabetes and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, the compound can enhance insulin secretion and improve glucose tolerance, making it a potential therapeutic agent for diabetes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide
- 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide
Uniqueness
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoropyrrolidine ring and ethylbenzamide moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17F2N3O |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide |
InChI |
InChI=1S/C13H17F2N3O/c1-2-17-12(19)9-3-4-11(10(16)7-9)18-6-5-13(14,15)8-18/h3-4,7H,2,5-6,8,16H2,1H3,(H,17,19) |
Clé InChI |
JZCBSJFAWIZYEV-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC(=C(C=C1)N2CCC(C2)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)


